molecular formula C10H11N3O2 B13307028 Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B13307028
M. Wt: 205.21 g/mol
InChI Key: WAWMYXXPHRUDJN-UHFFFAOYSA-N
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Description

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical building block belonging to a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its wide range of biological activities, particularly as a potent protein kinase inhibitor (PKI) in targeted cancer therapy . These compounds can modulate key cellular signalling pathways by inhibiting enzymes such as EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer and melanoma . The rigid, planar structure of the fused bicyclic system provides a framework that is highly amenable to chemical modifications, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity to specific protein targets through substitutions at various positions on the rings . As a synthetic intermediate, this ester is a valuable precursor for the preparation of more complex molecules. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-9-11-5-4-7(2)13(9)12-8/h4-6H,3H2,1-2H3

InChI Key

WAWMYXXPHRUDJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=CC=NC2=C1)C

Origin of Product

United States

Preparation Methods

Alkali-Promoted Cyclization Method (Based on CN103896951A Patent)

One of the most detailed and industrially viable methods involves a three-step process:

  • Step 1: Formation of Intermediate via Alkali Reaction
    A 3,3-dialkoxypropionate (e.g., 3,3-diethoxy ethyl propionate) is reacted with ethyl formate in the presence of a strong base such as sodium hydride or sodium methylate in dry toluene at low temperature (0–15 °C). This generates an intermediate enolate species.

  • Step 2: Cyclization with 3-methyl-5-aminopyrazole
    The intermediate is then reacted with 3-methyl-5-aminopyrazole under acidic conditions (glacial acetic acid) in toluene at 0–45 °C for 12–48 hours. This step induces ring closure to form the pyrazolo[1,5-a]pyrimidine core with an ester group at the 2-position.

  • Step 3: Hydrolysis to Acid or Isolation of Ester
    The ester can be hydrolyzed under alkaline conditions (e.g., potassium hydroxide in ethanol) at 0–5 °C to yield the corresponding carboxylic acid. Alternatively, the ethyl ester can be isolated directly after purification.

Yields and Purity:

  • The ethyl ester form is obtained in yields around 79%, with off-white crystalline solids.
  • Hydrolysis to the acid proceeds with yields up to 97.7%.
  • Purity and structure confirmation are supported by 1H NMR, MS, and crystallization data.

Representative Spectral Data:

  • 1H NMR (400 MHz, CDCl3): δ 9.19 (dd, J=2.1, 0.8 Hz, 1H), 8.91 (d, J=2.1 Hz, 1H), 6.55 (s, 1H), 4.43 (q, J=7.1 Hz, 2H), 2.54 (s, 3H), 1.42 (t, J=7.1 Hz, 3H)
  • MS (ESI): m/z = 206 (M+1)+

Table 1: Key Reaction Conditions and Yields

Step Reagents/Conditions Temp (°C) Time (h) Yield (%) Product Form
Alkali reaction 3,3-diethoxy ethyl propionate, ethyl formate, NaH, toluene 0–15 24 - Intermediate
Cyclization 3-methyl-5-aminopyrazole, acetic acid, toluene 0–45 24 79.2 This compound (ester)
Hydrolysis (optional) KOH in ethanol 0–5 2 97.7 Corresponding acid

This method is scalable and suitable for industrial production due to its straightforward steps and mild conditions.

Green Synthetic Approach Using Ultrasonic Irradiation

A recently reported green synthetic strategy involves:

  • Reacting aminopyrazoles with ethyl propiolate in aqueous ethanol under catalytic amounts of potassium bisulfate (KHSO4) with ultrasonic irradiation at 60 °C for 9–12 minutes.
  • This method facilitates the formation of pyrazolo[1,5-a]pyrimidine derivatives including esters at the 2-position with good to excellent yields (84–92%).
  • The ultrasound promotes reaction efficiency and reduces reaction time, making this a greener alternative to traditional heating methods.

Mechanistic Insight:

  • Protonation of the ester carbonyl by KHSO4 facilitates aza-Michael addition of aminopyrazole, followed by ring closure with loss of a methoxy group to form the heterocyclic system.

Table 2: Ultrasonic-Assisted Reaction Parameters

Parameter Condition/Value
Solvent Ethanol-water (1:1)
Catalyst KHSO4 (2 equiv.)
Temperature 60 °C
Ultrasonic Power 170 W, 50 Hz
Reaction Time 9–12 minutes
Yield Range 84–92%

This method is advantageous for laboratory-scale synthesis with environmental benefits due to aqueous media and reduced energy consumption.

Multi-Step Synthetic Routes from Literature

Other synthetic routes involve:

  • Initial reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide to form dihydroxy heterocycle intermediates.
  • Subsequent chlorination with phosphorus oxychloride to introduce reactive chlorine atoms on the pyrimidine ring.
  • Nucleophilic substitution reactions at the 7-position with various amines to functionalize the molecule further.
  • Esterification steps to introduce ethyl carboxylate groups at the 2-position.

These multi-step sequences allow for structural diversity and functionalization but are more complex and time-consuming compared to the alkali-promoted cyclization or ultrasonic methods.

Summary and Comparative Analysis

Method Key Features Advantages Limitations
Alkali-Promoted Cyclization Uses 3,3-dialkoxypropionate, ethyl formate, 3-methyl-5-aminopyrazole; mild temps High yield (~79%), scalable, well-characterized Longer reaction times (24–48 h), requires dry solvents
Ultrasonic Irradiation Method Aminopyrazole + ethyl propiolate + KHSO4 in aqueous ethanol under ultrasound Fast (minutes), green, good yields (84–92%) May require ultrasonic equipment, limited scale
Multi-Step Functionalization Chlorination, nucleophilic substitution, esterification Structural diversity, tailored derivatives Complex, multiple steps, lower overall yield

Chemical Reactions Analysis

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Mechanism of Action

The mechanism of action of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by electron-donating and electron-withdrawing groups at specific positions on the fused ring . These interactions result in changes in absorption and emission behaviors, making it a valuable tool in various applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomers and Substituent Variations

Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate
  • Structural Difference : This isomer features a phenyl group at position 2 and a carboxylate ester at position 5, whereas the target compound has a methyl group at position 7 and a carboxylate at position 2.
  • Synthesis: Formed via condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate, yielding both 5- and 7-carboxylate isomers .
  • Physicochemical Properties : The phenyl group enhances π-π stacking interactions, as observed in its crystal structure, which may improve crystallinity but reduce solubility compared to the methyl-substituted analogue .
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate
  • Structural Difference : Chlorine substituents at positions 5 and 7 replace the methyl and hydrogen groups.
  • Impact: Chlorine increases electronegativity and molecular weight (260.07 vs.
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
  • Structural Difference : Bromine at position 6 introduces steric bulk and hydrophobicity.
  • Functional Impact : Bromine’s larger atomic radius may improve halogen bonding with biological targets but could compromise solubility .

Heterocyclic Core Modifications

Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
  • Core Difference : Replaces the pyrazole ring with a triazole, forming a triazolo-pyrimidine scaffold.

Physicochemical Properties and Bioactivity

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Solubility Implications
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate 205.22 7-Me, 2-COOEt Moderate solubility due to ester
Ethyl 5,7-dichloro analogue 260.07 5-Cl, 7-Cl, 2-COOEt Reduced solubility (hydrophobic)
Ethyl 6-bromo analogue 270.09 6-Br, 2-COOEt Low solubility (halogen effect)
Ethyl 7-methyl-2-phenyl isomer 293.32 2-Ph, 5-COOEt, 7-Me Poor solubility (aromatic bulk)

Biological Activity

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (EMPC) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

EMPC features a fused pyrazole and pyrimidine ring system with an ethyl ester group at the carboxyl position, enhancing its solubility and reactivity. The molecular formula is C_10H_12N_4O_2, with a molecular weight of approximately 205.21 g/mol. This structural configuration is critical for its biological activity, as it allows for interactions with various biological targets.

Antimicrobial Activity

EMPC has demonstrated significant antimicrobial properties against various bacterial strains. Notably, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited considerable antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 312 µM reported for one derivative (Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate) .

Antitumor Properties

Research indicates that EMPC derivatives possess antitumor properties. In vitro studies have revealed that these compounds can induce apoptosis in cancer cell lines, including human breast adenocarcinoma (MCF-7) cells. The mechanism involves cell cycle arrest and induction of apoptosis, highlighting their potential as anticancer agents .

Antioxidant Activity

The antioxidant capabilities of EMPC derivatives have also been explored. One derivative showed high efficacy in scavenging DPPH radicals, with an IC50 value of 15.34 µM, comparable to ascorbic acid (IC50 = 13.53 µM) . This suggests that EMPC may play a role in protecting cells from oxidative stress.

Synthesis Methods

The synthesis of EMPC typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing aminopyrazoles and various electrophilic reagents.
  • Functionalization : Post-synthesis modifications to enhance biological activity or solubility.

These synthetic pathways allow for the generation of diverse derivatives with tailored biological properties.

Comparative Analysis of Related Compounds

The following table summarizes key characteristics of EMPC and its related compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylateC10H12N4O3Hydroxyl group enhances solubility
Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylateC10H12N4O3Amino group may increase polarity
Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylateC10H12N4O3Oxo group influences reactivity

This table illustrates the structural diversity within the pyrazolo-pyrimidine class and highlights how modifications can influence biological activity.

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial effects of several pyrazolo[1,5-a]pyrimidine derivatives against common pathogens. EMPC derivatives showed promising results against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of EMPC derivatives on cancer cell lines. Results indicated that certain derivatives could effectively induce apoptosis in MCF-7 cells through specific signaling pathways .

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate, and how can reaction yields be optimized?

The synthesis typically involves cyclocondensation of precursors like ethyl cyanoacetate with amino-triazoles or substituted pyrimidine intermediates. A four-step protocol (common in pyrazolo[1,5-a]pyrimidine chemistry) includes:

Esterification : Reaction of 2-acetylpyridine derivatives with dimethylformamide dimethylacetal to form enamine intermediates.

Cyclization : Using catalysts like TMDP (4,4'-trimethylenedipiperidine) to promote heterocycle formation.

Functionalization : Bromination or chlorination at position 7 (if required) using reagents like PCl₃ or POBr₃.

Purification : Column chromatography with solvents like CHCl₃/acetone (9:1) to isolate the product .

Q. Yield Optimization :

  • Catalyst Screening : Test additives like TMDP to enhance cyclization efficiency.
  • Temperature Control : Maintain reflux conditions (e.g., 80–110°C) for cyclization steps.
  • Microwave Irradiation : Reduces reaction time in multi-step syntheses (e.g., Buchwald–Hartwig amination) .

Advanced Synthetic Challenges

Q. Q2. How can regioselectivity issues in pyrazolo[1,5-a]pyrimidine functionalization be addressed?

Regioselectivity challenges arise during substitutions at positions 5, 6, or 7 due to electronic and steric effects. Strategies include:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 7 to direct electrophilic attacks .
  • Microwave-Assisted Reactions : Improve selectivity in palladium-catalyzed couplings (e.g., benzimidazole derivatives) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at specific positions .

Structural Characterization

Q. Q3. What analytical techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Key signals include:
    • Ethyl ester protons: δ 1.3–1.4 ppm (triplet, CH₃) and δ 4.3–4.4 ppm (quartet, CH₂).
    • Pyrimidine ring protons: δ 6.5–8.5 ppm (aromatic region).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 219.24 (C₁₁H₁₃N₃O₂) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 5- vs. 7-substituted isomers) .

Advanced Tip : For impurities, use HPLC-MS with a C18 column (acetonitrile/water gradient) to detect byproducts from incomplete cyclization .

Biological Activity Profiling

Q. Q4. What pharmacological targets are associated with pyrazolo[1,5-a]pyrimidine derivatives, and how can structure-activity relationships (SAR) guide optimization?

  • Enzyme Inhibition :
    • PI3Kδ Inhibitors : Substituents at position 2 (e.g., morpholine) enhance selectivity .
    • COX-2/CRF1 Antagonists : Aryl groups at position 5 improve binding affinity .
  • Antimicrobial Activity : Trifluoromethyl groups at position 7 increase lipophilicity and membrane penetration .

Q. SAR Strategies :

  • Position 7 : Methyl or halogen groups improve metabolic stability.
  • Position 2 : Carboxylate esters (e.g., ethyl) can be hydrolyzed to carboxylic acids for prodrug designs .

Data Contradictions and Troubleshooting

Q. Q5. How should researchers resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives?

Common discrepancies arise from:

  • Catalyst Purity : Impure Pd catalysts (e.g., Pd(OAc)₂) reduce coupling efficiency in Buchwald–Hartwig reactions. Use freshly distilled reagents .
  • Reaction Scale : Microwave-assisted syntheses may show lower yields at >1 mmol scales due to uneven heating. Optimize via iterative scaling .
  • Byproduct Formation : Monitor reactions with TLC (silica gel, UV detection) to identify intermediates (e.g., uncyclized amines) .

Computational and Mechanistic Insights

Q. Q6. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

  • DFT Calculations : Model transition states for substitutions at position 5 or 7. B3LYP/6-31G* basis sets are standard .
  • Molecular Docking : Use AutoDock Vina to simulate binding with targets like PI3Kδ (PDB ID: 2WXP) .
  • pKa Prediction : Software like MarvinSuite estimates nucleophilicity of ring nitrogen atoms (N1 vs. N3) .

Stability and Storage

Q. Q7. What are the optimal storage conditions for this compound to prevent degradation?

  • Temperature : Store at –20°C in sealed, argon-flushed vials to prevent ester hydrolysis.
  • Light Sensitivity : Protect from UV exposure (use amber glass vials).
  • Humidity Control : Silica gel desiccants maintain stability in hygroscopic environments .

Comparative Analysis with Analogues

Q. Q8. How do substituents at position 7 influence the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives?

Substituent Effect on Bioactivity Example
Methyl Enhances metabolic stability; moderate enzyme inhibitionEthyl 7-methyl derivative (C₁₁H₁₃N₃O₂)
Bromo/Chloro Increases electrophilicity for covalent binding (e.g., kinase inhibitors)Ethyl 7-bromo analogue (CAS 1389302-26-4)
Trifluoromethyl Improves blood-brain barrier penetration (CNS targets)Methyl 7-CF₃ derivative

Advanced Purification Techniques

Q. Q9. What chromatography methods resolve co-eluting isomers in pyrazolo[1,5-a]pyrimidine synthesis?

  • HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to separate enantiomers.
  • Flash Chromatography : Gradient elution (petroleum ether → ethyl acetate) resolves 5- vs. 7-substituted isomers .
  • Recrystallization : Cyclohexane/CH₂Cl₂ (1:1) yields high-purity crystals for X-ray analysis .

Toxicological Profiling

Q. Q10. What preclinical toxicity assays are recommended for pyrazolo[1,5-a]pyrimidine derivatives?

  • In Vitro :
    • hERG Inhibition : Patch-clamp assays to assess cardiac risk.
    • CYP450 Inhibition : Microsomal screening (e.g., CYP3A4/2D6).
  • In Vivo :
    • Acute Toxicity : OECD 423 guidelines (rodent models).
    • Genotoxicity : Ames test for mutagenicity .

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